molecular formula C15H15N3 B5816388 N-(2-phenylethyl)-1H-benzimidazol-2-amine

N-(2-phenylethyl)-1H-benzimidazol-2-amine

Cat. No.: B5816388
M. Wt: 237.30 g/mol
InChI Key: OWETVOGOOABRTJ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1H-benzimidazol-2-amine: is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-phenylethyl group enhances the compound’s potential for various applications in scientific research and industry.

Scientific Research Applications

Chemistry: N-(2-phenylethyl)-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in modulating biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Medicine: The compound is investigated for its therapeutic potential in treating various medical conditions. Its derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-phenylethyl)-1H-benzimidazol-2-amine typically begins with 2-phenylethylamine and o-phenylenediamine.

    Reaction Conditions: The reaction involves the condensation of 2-phenylethylamine with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or acetic acid, under reflux conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-phenylethyl)-1H-benzimidazol-2-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different functional groups.

    Substitution: It can participate in substitution reactions, where the benzimidazole ring or the phenylethyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles and phenylethyl derivatives, which can be further utilized in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

    N-(2-phenylethyl)-1H-benzimidazole: Similar structure but lacks the amine group.

    2-phenylethylamine: Contains the phenylethyl group but lacks the benzimidazole ring.

    Benzimidazole: The parent compound without the phenylethyl group.

Uniqueness: N-(2-phenylethyl)-1H-benzimidazol-2-amine is unique due to the presence of both the benzimidazole ring and the 2-phenylethyl group. This combination enhances its potential for diverse applications in medicinal chemistry and material science. The compound’s ability to undergo various chemical reactions and its biological activity make it a valuable tool in scientific research.

Properties

IUPAC Name

N-(2-phenylethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWETVOGOOABRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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